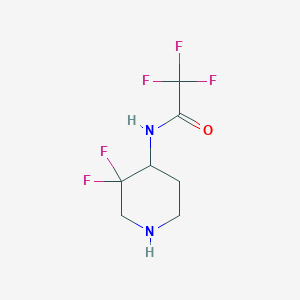
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of hydroxypyridines using reagents like N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . This reaction leads to the formation of fluorinated piperidine derivatives, which can then be further reacted with trifluoroacetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typical nucleophiles used in substitution reactions include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized piperidine compounds.
Scientific Research Applications
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate: Another fluorinated piperidine derivative with similar chemical properties.
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate: A compound used in drug development and organic synthesis.
Uniqueness
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical stability and reactivity. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity profiles.
Properties
Molecular Formula |
C7H9F5N2O |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9F5N2O/c8-6(9)3-13-2-1-4(6)14-5(15)7(10,11)12/h4,13H,1-3H2,(H,14,15) |
InChI Key |
IYJGUERGGVSCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1NC(=O)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


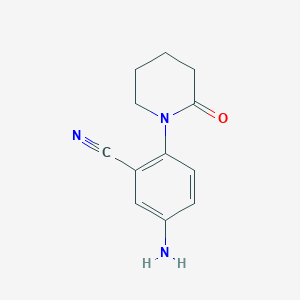
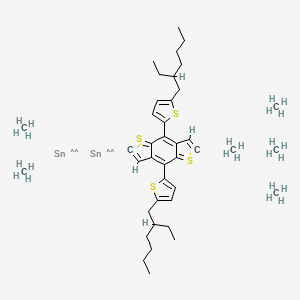
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
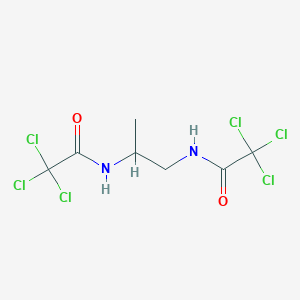

![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)

![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
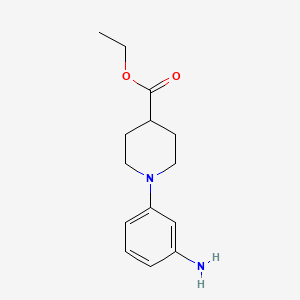
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)
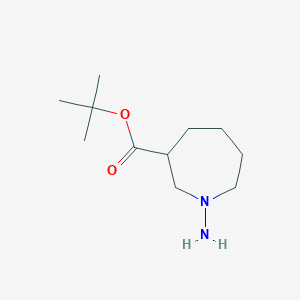
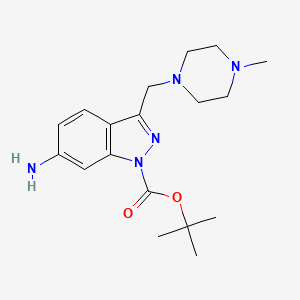
![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)
